Levosimendan Triazene Impurity
Description
Pharmaceutical Profile of Levosimendan: A Contextual Overview
Levosimendan is a calcium-sensitizing agent used in the management of acutely decompensated severe chronic heart failure. drugbank.comwikipedia.orgpharmaffiliates.com Marketed under the trade name Simdax, it exerts its therapeutic effect through a dual mechanism of action. wikipedia.orgpharmaffiliates.com Firstly, it increases the calcium sensitivity of cardiac myocytes by binding to troponin C in a calcium-dependent manner, which enhances cardiac contractility without significantly increasing intracellular calcium levels. drugbank.comecrjournal.com Secondly, it possesses vasodilatory properties by opening adenosine (B11128) triphosphate (ATP)-sensitive potassium channels in vascular smooth muscle, leading to reduced preload and afterload on the heart. wikipedia.orgnih.gov
Levosimendan is extensively metabolized in the body, with some of its metabolites also exhibiting pharmacological activity. drugbank.comnih.gov The complex synthesis and metabolic pathways of Levosimendan underscore the potential for the formation of various impurities that must be carefully monitored and controlled. daicelpharmastandards.com
Classification and General Characteristics of Levosimendan-Associated Impurities
Impurities associated with Levosimendan can be broadly categorized as organic impurities, inorganic impurities, and residual solvents. pharmaffiliates.com Organic impurities are the most common and can originate from the starting materials, by-products of the synthesis, intermediates, and degradation products. oceanicpharmachem.compharmaffiliates.com These impurities can be structurally similar to the Levosimendan molecule. daicelpharmastandards.com
Several Levosimendan-related impurities have been identified, including Dextrosimendan (the (S)-enantiomer of Levosimendan), Levosimendan racemate, and various other process-related and degradation impurities. daicelpharmastandards.comsynzeal.com The identification and characterization of these impurities are crucial for ensuring the quality and safety of the Levosimendan drug product. axios-research.com Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are instrumental in the detection and quantification of these impurities. oceanicpharmachem.comrjptonline.org
Levosimendan Triazene (B1217601) Impurity is a specific organic impurity associated with the synthesis of Levosimendan. chemicalbook.comcymitquimica.com It is considered a process-related impurity, meaning it is a by-product formed during the manufacturing process of the Levosimendan API. daicelpharmastandards.com The presence of this impurity needs to be controlled within strict limits to ensure the final drug product meets the required quality standards.
The chemical structure of Levosimendan Triazene Impurity has been elucidated, and it is chemically distinct from the Levosimendan molecule. lgcstandards.com Its formation is linked to the specific chemical reactions and intermediates used in the synthesis of Levosimendan. google.comgoogle.com Reference standards for this compound are available to aid in its identification and quantification during quality control testing of Levosimendan. lgcstandards.comaquigenbio.com
Chemical and Physical Properties of this compound
The this compound is characterized by the following chemical and physical properties:
| Property | Value | Source(s) |
| Molecular Formula | C22H23N7O2 | pharmaffiliates.comcymitquimica.comlgcstandards.com |
| Molecular Weight | 417.46 g/mol | pharmaffiliates.comcymitquimica.comlgcstandards.com |
| IUPAC Name | (4R)-4-methyl-3-[4-[(2E)-2-[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]phenyl]iminohydrazino]phenyl]-4,5-dihydro-1H-pyridazin-6-one | lgcstandards.com |
| Alternate CAS Number | Racemic: 1643439-59-1 | chemicalbook.comlgcstandards.com |
| Appearance | Solid, Yellow to Dark Orange | chemicalbook.com |
| Solubility | Slightly soluble in DMSO and Ethyl Acetate | chemicalbook.com |
| Stability | Light Sensitive | chemicalbook.comcymitquimica.com |
Properties
Molecular Formula |
C₂₂H₂₃N₇O₂ |
|---|---|
Molecular Weight |
417.46 |
Origin of Product |
United States |
Mechanistic Elucidation of Levosimendan Triazene Impurity Formation
Process-Related Formation during Levosimendan Synthesis
The primary route for the formation of the Levosimendan Triazene (B1217601) Impurity is linked to the synthetic pathway of Levosimendan itself, particularly during key chemical transformations.
Role of Diazotization and Condensation Reactions in Triazene Genesis
The core of the triazene impurity's formation lies in the diazotization and condensation reactions integral to Levosimendan synthesis. The process involves the diazotization of an aromatic amine precursor, which creates a highly reactive diazonium salt. This intermediate is intended to react with another component to form the desired Levosimendan molecule. However, under certain conditions, this diazonium salt can undergo an unintended condensation reaction, leading to the formation of a triazene linkage and, consequently, the triazene impurity.
Influence of Reaction Conditions: Solvent Effects and Nucleophilic Intermediates
The environment in which the synthesis is conducted plays a pivotal role in directing the reaction toward either the desired product or impurity formation. The presence of nucleophiles, such as alcohols (e.g., ethanol) and water, in the reaction mixture can facilitate the generation of the triazene impurity. google.com These nucleophilic substances can interact with the diazonium intermediate, promoting the undesired condensation pathway. google.com The choice of solvent and the control of water content are therefore critical parameters in minimizing the formation of this process-related impurity.
Precursor Identification and Pathway Mapping for Triazene Formation
The key precursor for the triazene impurity has been identified as 6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone. google.com The synthetic pathway leading to the impurity begins with the diazotization of this compound. google.com The resulting diazonium salt intermediate can then react further to form the triazene structure. google.com Careful control over the stoichiometry and reaction conditions during this step is crucial to prevent the unwanted side reaction.
| Factor | Description | Reference |
|---|---|---|
| Key Reaction | Diazotization and Condensation | google.com |
| Primary Precursor | 6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone | google.com |
| Contributing Conditions | Presence of nucleophiles like alcohol (ethanol) and water | google.com |
Degradation-Related Formation of Triazene Impurity
Beyond the synthesis process, the Levosimendan molecule can degrade under various stress conditions, leading to the formation of impurities. The stability of the drug substance is therefore a critical area of investigation.
Investigation of Stress Degradation Pathways and Impurity Profile
Forced degradation studies, conducted as per the International Council for Harmonisation (ICH) guidelines, are essential to identify potential degradation products and pathways. tandfonline.com Such studies for Levosimendan have revealed that the drug is susceptible to degradation under acidic, basic, and oxidative stress conditions, while showing fair stability under thermal and photolytic stress. tandfonline.comtandfonline.com These investigations lead to the isolation and characterization of several degradation products (DPs). tandfonline.com
Under acidic conditions, a novel degradant, identified as (R,Z)-2(2-(4-(4-amino-2-methyl-4-oxobutanoyl) phenyl) hydrazono)-2-cyanoacetic acid (DP-1), has been isolated and characterized. tandfonline.comresearchgate.net In both basic and oxidative environments, two other degradation products are observed. tandfonline.com One is a product of cyano to amide conversion, (R,E)-2-amino-N'-(4-(4-methyl-6-oxo-1,4,-5,6-tetrahydropyridazin-3-yl)phenyl)-2-oxoaceto hydrazonoyl cyanide (DP-2). tandfonline.comingentaconnect.com The other, (R)-5-methyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one (DP-3), is formed through the cleavage of an aryl nitrogen bond. tandfonline.comingentaconnect.com
Impact of Environmental Factors: Temperature, Light, and pH (Acidic, Basic, Oxidative) on Impurity Accumulation
Environmental factors significantly influence the stability of Levosimendan and the profile of impurities that may form over time.
Temperature and Light: Levosimendan has demonstrated considerable stability under thermal and photolytic (light) stress conditions, with no significant degradation products being formed. tandfonline.com
pH (Acidic, Basic): The drug is labile to acid hydrolysis, with studies showing about 15% degradation when refluxed with 1 N HCl. tandfonline.com It is also sensitive to basic conditions, showing approximately 10.13% degradation when refluxed with 1 N NaOH. tandfonline.com Acid hydrolysis primarily leads to the formation of DP-1, while basic conditions yield DP-2 and DP-3. tandfonline.comtandfonline.com
Oxidative Conditions: Oxidative stress, for instance, with 10% hydrogen peroxide (H2O2), results in significant degradation (around 23.7%). tandfonline.com The primary impurities formed under these conditions are DP-2 and DP-3. tandfonline.comtandfonline.com
| Stress Condition | Degradation Level | Major Degradation Products (DPs) Identified | Reference |
|---|---|---|---|
| Acidic (1 N HCl, 60°C) | ~15% | DP-1 | tandfonline.com |
| Basic (1 N NaOH, 60°C) | ~10.13% | DP-2, DP-3 | tandfonline.com |
| Oxidative (10% H₂O₂, RT) | ~23.7% | DP-2, DP-3 | tandfonline.com |
| Thermal | Stable | No significant degradation | tandfonline.com |
| Photolytic | Stable | No significant degradation | tandfonline.com |
Computational Chemistry and Theoretical Mechanistic Studies
Computational chemistry serves as an invaluable tool for investigating reaction mechanisms at a molecular level, providing insights that are often difficult to obtain through experimental means alone. In the context of the Levosimendan Triazene Impurity, theoretical studies can map out potential energy surfaces, identify transition states, and calculate reaction energetics, thereby clarifying the most probable formation pathways.
Application of Density Functional Theory (DFT) in Reaction Mechanism Prediction
Density Functional Theory (DFT) has emerged as a robust and widely used quantum chemical method for predicting the electronic structure and reactivity of molecules. mdpi.comnih.gov Its application is crucial in forecasting the reaction mechanism of this compound formation. DFT calculations can model the key reaction steps, which are believed to involve diazotization of an aromatic amine precursor followed by an unintended coupling reaction that leads to the triazene structure.
A patent for a Levosimendan impurity suggests that its formation occurs during the diazotization and condensation reactions in the synthesis process, particularly in the presence of nucleophiles such as alcohol or water. google.com DFT can be employed to model the reactants, intermediates, and transition states involved in these processes. For instance, calculations can determine the geometry and electronic properties of the diazonium salt intermediate formed from 6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone, a key starting material in Levosimendan synthesis.
Furthermore, DFT can be utilized to investigate the subsequent undesired reaction of this diazonium intermediate with another molecule of the starting amine or a related species, leading to the formation of the triazene linkage. By calculating the activation energies for various potential reaction pathways, researchers can identify the most kinetically favorable route for impurity formation.
Table 1: Key Molecular Components in Levosimendan Synthesis
| Compound Name | Role in Synthesis |
| 6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone | Starting Material / Precursor |
| Diazonium Salt Intermediate | Reactive Intermediate |
| Levosimendan | Target Active Pharmaceutical Ingredient |
| This compound | Process-Related Impurity |
Kinetics and Thermodynamics of Triazene Impurity Formation Pathways
Beyond identifying the most likely reaction mechanism, computational studies can provide quantitative data on the kinetics and thermodynamics of the triazene impurity formation. This information is vital for process optimization and impurity control.
Thermodynamic analysis involves calculating the change in Gibbs free energy (ΔG) for each step of the proposed reaction pathway. A negative ΔG indicates a thermodynamically favorable process. By comparing the ΔG values for the desired reaction (synthesis of Levosimendan) and the side reaction (formation of the triazene impurity), chemists can understand the thermodynamic driving forces that may favor impurity formation under certain conditions.
Kinetic analysis focuses on the activation energy barriers (Ea) of the reaction steps. The height of this barrier determines the rate of a reaction. DFT calculations can pinpoint the transition state structures and their corresponding energies. A lower activation energy for the impurity formation pathway compared to the main reaction pathway would suggest that the impurity is likely to form rapidly.
Table 2: Hypothetical Kinetic and Thermodynamic Data from DFT Calculations
| Reaction Pathway | Calculated Activation Energy (Ea) (kJ/mol) | Calculated Gibbs Free Energy Change (ΔG) (kJ/mol) |
| Desired Levosimendan Synthesis Pathway | 85 | -120 |
| This compound Formation Pathway | 70 | -95 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would be derived from specific DFT calculations.
By integrating the insights from both kinetic and thermodynamic calculations, a comprehensive understanding of the conditions that promote the formation of the this compound can be established. This knowledge can then be leveraged to adjust reaction parameters such as temperature, pH, and reactant concentrations to suppress the formation of this undesirable by-product, thereby ensuring the purity and quality of the final Levosimendan drug substance.
Advanced Analytical Methodologies for Levosimendan Triazene Impurity Analysis
Chromatographic Separation Techniques and Method Development
Chromatographic methods are the cornerstone for separating the Levosimendan Triazene (B1217601) Impurity from the main API and other related substances. The development of robust and reliable methods is crucial for routine quality control and stability testing.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of Levosimendan and its impurities. researchgate.net Stability-indicating HPLC methods are specifically designed to separate the API from its degradation products, ensuring that the analytical procedure can accurately measure the drug substance in the presence of its impurities. rjptonline.orgresearchgate.net
Method development for Levosimendan often utilizes reversed-phase chromatography with C18 columns. rjptonline.orgresearchgate.net A typical method involves a mobile phase consisting of a mixture of an organic solvent like acetonitrile, water, and an acidifier such as trifluoroacetic acid (TFA) to ensure good peak shape and resolution. rjptonline.org The selection of a suitable stationary phase and mobile phase composition is critical for achieving the necessary separation.
For instance, a gradient reversed-phase HPLC method was developed for Levosimendan in an injectable dosage form, demonstrating its capability to separate the drug from degradation products formed during stress studies. rjptonline.org
| Parameter | Condition | Reference |
|---|---|---|
| Column | Phenomenex Gemini C18 (250×4.6 mm, 5 µm) | rjptonline.org |
| Mobile Phase | Acetonitrile, water, and 0.1% TFA (40:10:50 v/v/v) | rjptonline.org |
| Flow Rate | 1.0 ml/min | rjptonline.org |
| Detection | UV at 375 nm | rjptonline.org |
| Linearity Range | 0.1-15 µg/ml | rjptonline.org |
Ultra-High-Performance Liquid Chromatography (UHPLC) for Enhanced Resolution
Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC for impurity analysis, including higher resolution, increased sensitivity, and faster analysis times. lcms.czwaters.com These benefits are due to the use of columns packed with smaller sub-2 µm particles, which operate at higher pressures. For complex samples containing multiple closely eluting impurities like the Levosimendan Triazene Impurity, UHPLC can provide the enhanced separation efficiency needed for accurate quantification. lcms.cz The coupling of UHPLC with mass spectrometry (UPLC-MS/MS) is a particularly powerful tool for the sensitive quantification of trace-level impurities. lcms.czwaters.com
Specificity and Selectivity in Impurity Separation
A key objective in method development is to ensure specificity and selectivity, which is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, including other impurities, degradants, and matrix components. researchgate.net For the this compound, the method must demonstrate baseline resolution between the impurity peak, the Levosimendan peak, and any other known impurities.
Forced degradation studies are performed as per ICH guidelines to demonstrate the stability-indicating nature and specificity of the analytical method. figshare.com By subjecting the drug substance to stress conditions (e.g., acid, base, oxidation, heat, light), potential degradation products, including the triazene impurity, can be generated and used to challenge the separation capabilities of the chromatographic method. rjptonline.orgfigshare.com The successful separation of these degradation products from the main peak confirms the method's specificity. rjptonline.org
Spectroscopic and Spectrometric Characterization of this compound
While chromatography separates the impurity, spectroscopic and spectrometric techniques are required for its unequivocal identification and structural elucidation.
Mass Spectrometry (MS) Applications: LC-MS, UPLC-MS/MS, HRMS, LC-Q-TOF-MS/MS
Mass spectrometry, particularly when coupled with liquid chromatography, is an indispensable tool for the identification and characterization of impurities. daicelpharmastandards.com
LC-MS and UPLC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity for quantifying Levosimendan and its related compounds. nih.gov This technique is crucial for detecting and identifying impurities at very low levels. lcms.cz In MS/MS, a precursor ion corresponding to the impurity's molecular weight is selected and fragmented to produce characteristic product ions, creating a unique fragmentation pattern that aids in structural confirmation. nih.gov
High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF), provide highly accurate mass measurements. This capability allows for the determination of the elemental composition of an unknown impurity, like the this compound, which has a molecular formula of C₂₂H₂₃N₇O₂. lgcstandards.compharmaffiliates.com This information is vital for proposing a chemical structure. mz-at.de
LC-Q-TOF-MS/MS: The combination of liquid chromatography with a Q-TOF mass spectrometer is a powerful platform for impurity profiling. nih.gov It allows for the separation of impurities, accurate mass measurement of both the parent ion and its fragment ions, and the elucidation of fragmentation pathways, all of which contribute to a confident structural assignment. nih.gov
| Technique | Application | Key Information Obtained | Reference |
|---|---|---|---|
| LC-ESI-MS/MS | Quantification of Levosimendan and metabolites | Specific mass transitions (m/z), e.g., Levosimendan at m/z 279→227 (negative mode) | nih.govuni-augsburg.de |
| UPLC-MS/MS | High sensitivity quantification of trace impurities | Achieves low limits of quantification (LLOQs) | lcms.czwaters.com |
| LC-HRMS | Detection and quantification of trace impurities | Accurate mass measurements for formula determination | mz-at.de |
| UPLC-Q-ToF-MS/MS | Structural elucidation of transformation by-products | Accurate mass of parent and fragment ions to elucidate structure | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive technique for the structural elucidation of organic molecules, including pharmaceutical impurities. researchgate.net While mass spectrometry provides information on molecular weight and formula, NMR reveals the specific arrangement of atoms and their connectivity within the molecule.
After an impurity like the this compound is isolated, typically using preparative HPLC, a suite of NMR experiments is performed. figshare.com
1D NMR (¹H and ¹³C): One-dimensional NMR experiments provide fundamental structural information. ¹H NMR gives details about the number and types of protons and their immediate electronic environment, while ¹³C NMR shows the number and types of carbon atoms in the molecule. figshare.com
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei. scielo.org.za
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons. figshare.com
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. figshare.com
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is essential for connecting different fragments of the molecule. figshare.com
The combined data from these 1D and 2D NMR experiments allow for the unambiguous confirmation of the proposed structure of the this compound. figshare.comresearchgate.net
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful and rapid analytical technique used to identify the functional groups present within a molecule. nih.govjournalwjbphs.com The principle of FT-IR is based on the absorption of infrared radiation by a sample, which causes the bonds within the molecules to vibrate at specific frequencies. journalwjbphs.com Each type of bond (e.g., C=O, N-H, O-H) absorbs light at a characteristic wavelength, resulting in a unique spectral "fingerprint" that provides structural information about the compound. journalwjbphs.comresearchgate.net
In the analysis of the this compound, FT-IR spectroscopy serves as a critical tool for structural elucidation and confirmation. researchgate.net By comparing the FT-IR spectrum of the impurity with that of the parent Levosimendan molecule, analysts can identify key differences in their functional groups. The presence of a triazene group (N=N-N) would produce characteristic absorption bands in the spectrum, helping to confirm the identity of this specific impurity. The technique is valuable in characterizing degradation products isolated during stability studies. researchgate.net This information is complementary to data obtained from other analytical techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for a comprehensive structural confirmation. researchgate.net
Application of Supercritical Fluid Chromatography (SFC) for Impurity Analysis
Supercritical Fluid Chromatography (SFC) has emerged as a highly efficient separation technique in the pharmaceutical industry, offering a powerful alternative to traditional High-Performance Liquid Chromatography (HPLC) for impurity analysis. nih.govnews-medical.net SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. nih.gov Supercritical fluids possess unique properties, combining the low viscosity and high diffusivity of a gas with the solvating power of a liquid, which leads to high-efficiency separations and faster analysis times. nih.govnews-medical.net
The application of SFC for analyzing the this compound offers several advantages. Its high resolving power is particularly beneficial for separating structurally similar compounds, such as an active pharmaceutical ingredient (API) and its related impurities. nih.gov The technique is well-suited for nonvolatile and thermally labile compounds, which can be a challenge for gas chromatography. nih.gov Furthermore, SFC is considered a "green" technique because it significantly reduces the consumption of organic solvents compared to HPLC. news-medical.net The compatibility of SFC with mass spectrometry (SFC-MS) provides a powerful tool for the definitive identification and quantification of trace-level impurities like the this compound. nih.gov
Analytical Method Validation for Triazene Impurity Quantification
To ensure that an analytical method provides reliable and accurate results for the quantification of the this compound, it must be thoroughly validated. Method validation is a regulatory requirement that demonstrates an analytical procedure is suitable for its intended purpose. researchgate.net The validation process evaluates several key parameters as defined by the International Council for Harmonisation (ICH) guidelines.
Evaluation of Linearity, Accuracy, Precision, and Robustness
Linearity refers to the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The linearity of a method for quantifying the this compound would be determined by analyzing a series of standard solutions at different concentrations and is typically evaluated by the correlation coefficient (r²) of the calibration curve. researchgate.net
Accuracy is the measure of closeness between the experimental value and the true or accepted reference value. It is often assessed by recovery studies, where a known amount of the impurity standard is "spiked" into a sample matrix, and the percentage of the analyte recovered is calculated. researchgate.net
Precision demonstrates the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels: repeatability (same lab, same analyst, same day) and intermediate precision (different days, analysts, or equipment). semnim.es
Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. For a chromatographic method, these variations might include changes in mobile phase composition, flow rate, or column temperature.
Table 1: Typical Validation Parameters and Acceptance Criteria
| Parameter | Description | Common Acceptance Criteria |
| Linearity | The ability to produce results proportional to analyte concentration. | Correlation Coefficient (r²) ≥ 0.995 |
| Accuracy | Closeness of the test results to the true value. | % Recovery within 98.0% - 102.0% |
| Precision | Agreement among a series of measurements. | Relative Standard Deviation (RSD) ≤ 2.0% |
| Robustness | Capacity to remain unaffected by small variations in method parameters. | RSD of results should remain within acceptable limits (e.g., ≤ 2.0%) after minor changes. |
Determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are critical parameters for methods designed to quantify trace impurities. repec.org
The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. It establishes the presence of the analyte but not its exact amount. repec.orgnih.gov
The LOQ is the lowest concentration of an analyte that can be quantitatively determined with suitable precision and accuracy. repec.orgnih.gov This is the minimum level at which the analytical method can provide reliable quantitative results for the this compound.
Several methods can be used to determine LOD and LOQ, with the most common being based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve. repec.orgyoutube.com
Table 2: Methods for Determining LOD and LOQ
| Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| Signal-to-Noise Ratio | A signal-to-noise ratio of 3:1 is typically accepted. repec.org | A signal-to-noise ratio of 10:1 is typically accepted. repec.org |
| Calibration Curve | LOD = 3.3 × (σ / S) | LOQ = 10 × (σ / S) |
| Where σ is the standard deviation of the response (e.g., of the y-intercepts of regression lines) and S is the slope of the calibration curve. | Where σ is the standard deviation of the response and S is the slope of the calibration curve. |
Forced Degradation Studies to Confirm Stability-Indicating Nature of Methods
Forced degradation, or stress testing, is an essential component of method validation that demonstrates the specificity of a stability-indicating method. nih.govresearchgate.net A stability-indicating method is a validated analytical procedure that can accurately measure the active ingredient in the presence of its degradation products, process impurities, and excipients. ajpaonline.com
To confirm the stability-indicating nature of a method for Levosimendan, the drug substance and drug product are subjected to a variety of stress conditions that are more severe than accelerated stability conditions. nih.govresearchgate.net The goal is to generate potential degradation products, including the this compound, to ensure that the analytical method can effectively separate and quantify the parent drug from all degradants. nih.gov
Common stress conditions include:
Acidic and Basic Hydrolysis: Treatment with acids (e.g., HCl) and bases (e.g., NaOH) to induce hydrolytic degradation.
Oxidation: Exposure to an oxidizing agent like hydrogen peroxide.
Thermal Stress: Heating the sample at elevated temperatures.
Photostability: Exposing the sample to light of a specified wavelength (e.g., UV and visible light).
The results of these studies help establish degradation pathways and confirm that the analytical method's peak purity is maintained, ensuring that no co-eluting peaks are interfering with the quantification of Levosimendan or its triazene impurity. nih.gov
Impurity Profiling and Quality Control Strategies for Levosimendan Drug Substances and Products
Comprehensive Impurity Profiling of Levosimendan Batches
Impurity profiling is the systematic process of identifying and quantifying all potential and actual impurities in a drug substance. For Levosimendan, this involves analyzing various batches to establish a consistent purity profile and ensure that any impurities, including the Levosimendan Triazene (B1217601) Impurity, are maintained below acceptable limits.
Advanced analytical techniques are employed for this purpose. High-Performance Liquid Chromatography (HPLC) is a primary method for separating, identifying, and quantifying impurities. daicelpharmastandards.com Other spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used for the structural elucidation of unknown impurities. daicelpharmastandards.com
Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), provide a framework for setting impurity thresholds. These thresholds are based on the maximum daily dose of the drug and the potential toxicity of the impurity. For Levosimendan, typical quality control specifications align with this guidance. veeprho.com
Table 1: Representative Impurity Control Thresholds for Levosimendan API (Based on ICH Guidance)
| Impurity Threshold Type | Typical Limit (% w/w) | Description |
|---|---|---|
| Reporting Threshold | ≥ 0.05% | The level at which an impurity must be reported in a regulatory submission. veeprho.com |
| Identification Threshold | ≥ 0.10% | The level at which the structure of an impurity must be determined. |
| Qualification Threshold | ≥ 0.15% | The level at which an impurity's biological safety must be established. |
| Unspecified Impurities | ≤ 0.10% - 0.20% | A limit for any single impurity that has not been structurally identified. veeprho.com |
| Total Impurities | ≤ 0.5% - 1.0% | The maximum allowable sum of all detected impurities. veeprho.com |
Development and Utilization of Levosimendan Triazene Impurity Reference Standards
The accurate detection and quantification of the this compound rely on the availability of a highly characterized reference standard. A reference standard is a pure sample of the impurity that is used to calibrate analytical instruments and validate testing methods.
The this compound is chemically identified as (5R,5'R)-6,6'-(((Z)-Triaz-1-ene-1,3-diyl)bis(4,1-phenylene))bis(5-methyl-4,5-dihydropyridazin-3(2H)-one). synzeal.com Reference standards for this compound are available from specialized suppliers and are essential for several quality control applications. synzeal.comlgcstandards.compharmaffiliates.com These applications include analytical method development, method validation, and routine quality control testing of Levosimendan batches. synzeal.com The standard allows for precise identification (e.g., by comparing retention times in HPLC) and accurate quantification of the impurity in both the drug substance and the final drug product.
Table 2: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C22H23N7O2 | lgcstandards.compharmaffiliates.com |
| Molecular Weight | 417.46 g/mol | lgcstandards.compharmaffiliates.com |
| Chemical Name | (5R,5'R)-6,6'-(((Z)-Triaz-1-ene-1,3-diyl)bis(4,1-phenylene))bis(5-methyl-4,5-dihydropyridazin-3(2H)-one) | synzeal.com |
| Typical Appearance | Yellow to Dark Orange Solid | sapphirebioscience.com |
Risk Assessment and Management of Process-Related Impurities
Process-related impurities are substances that form during the manufacturing process. daicelpharmastandards.com The this compound is understood to be formed during the synthesis of Levosimendan, specifically during the diazotization and subsequent condensation reaction steps. google.com Triazene compounds can be a concern in pharmaceuticals due to their potential for genotoxicity. Therefore, a thorough risk assessment is crucial.
The risk assessment process involves:
Identification: Determining the chemical structure and origin of the impurity.
Analysis: Evaluating the impurity's potential to be genotoxic or carcinogenic. This often involves computational (in silico) toxicology assessments and, if necessary, specific mutagenicity tests like the Ames assay.
Evaluation: Comparing the potential risk with the levels observed in the final product. The ICH M7 guideline provides a framework for assessing and controlling DNA reactive (mutagenic) impurities, often utilizing the concept of the Threshold of Toxicological Concern (TTC). fda.gov
Control: Implementing strategies to limit the impurity to a safe level.
Table 3: Risk Assessment Framework for this compound
| Assessment Stage | Key Activity | Considerations |
|---|---|---|
| Hazard Identification | Structural analysis of the triazene functional group. | Triazenes are a structural alert for potential mutagenicity. |
| Source Identification | Review of the Levosimendan synthesis route. | Impurity arises from the diazotization-condensation step. google.com |
| Exposure Assessment | Quantification of the impurity in the final API. | Levels must be consistently below the acceptable limit derived from the TTC. |
| Risk Characterization | Evaluation of safety based on impurity level and potential toxicity. | Determine if the impurity poses a significant cancer risk at the observed levels. fda.gov |
Mitigation and Control Strategies during Pharmaceutical Manufacturing Processes
To ensure patient safety, stringent control measures are implemented to minimize the presence of the this compound. daicelpharmastandards.com These strategies focus on both process control and analytical testing.
Process Optimization: The key to controlling process-related impurities lies in understanding and optimizing the reaction conditions under which they are formed. For the triazene impurity, this involves carefully controlling parameters of the diazotization and condensation reactions, such as temperature, pH, reagent concentration, and reaction time, to disfavor the side reaction that produces the triazene compound. google.com
Purge Factor Calculation: A critical concept in impurity control is the "purge factor," which represents the capability of downstream process steps (e.g., crystallization, washing, extraction) to remove a specific impurity. By demonstrating a high purge factor, manufacturers can argue that even if the impurity is formed in an early step, it is effectively removed later in the process. lhasalimited.org
In-Process Controls (IPCs): Monitoring the reaction mixture at critical points can help ensure the reaction is proceeding as intended and that the formation of the triazene impurity is minimized.
Final API Specification: A strict acceptance criterion for the this compound is included in the final drug substance specification. This ensures that every batch released for formulation meets the required purity standards.
Post-Market Surveillance and Impurity Monitoring in Drug Products
Quality control does not end once a drug is released to the market. Post-market surveillance (PMS) is a continuous process of monitoring the safety and performance of a drug product after it has been approved for public use. qualio.combsigroup.com For impurities, this involves several key activities:
Stability Testing: Marketed batches of Levosimendan drug products are placed on a long-term stability program. These samples are tested at regular intervals to ensure that the this compound does not form or increase to unacceptable levels during the product's shelf life.
Analysis of Complaints and Adverse Events: All product complaints and reports of adverse events are investigated. This includes assessing whether an unexpected impurity or a higher-than-normal level of a known impurity could be a contributing factor.
Continuous Process Verification: Data from the ongoing manufacturing of Levosimendan is continuously monitored to ensure the process remains in a state of control and consistently produces an API that meets all purity specifications.
This systematic approach to post-market monitoring ensures that the quality and safety profile of Levosimendan, with respect to the triazene impurity, is maintained throughout its lifecycle. interamericancoalition-medtech.org
Regulatory Compliance and Guidelines for Pharmaceutical Impurities
Adherence to International Conference on Harmonisation (ICH) Guidelines
The International Conference on Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides a unified standard for the European Union, Japan, and the United States, which is widely adopted by other countries. The primary guidelines governing impurities are ICH Q3A, Q3B, and M7.
ICH Q3A (R2) and Q3B (R2) are foundational guidelines that outline the chemistry and safety aspects of impurities in new drug substances and new drug products, respectively. lgcstandards.com These guidelines establish thresholds for the reporting, identification, and qualification of impurities.
Reporting Threshold: This is the level above which an impurity must be reported in a regulatory submission.
Identification Threshold: This is the level above which the structure of an impurity must be determined.
Qualification Threshold: This is the level above which an impurity's biological safety must be established.
The specific thresholds are determined by the maximum daily dose (MDD) of the drug substance. For an impurity like the Levosimendan Triazene (B1217601) Impurity, the manufacturer must track its presence and, if it exceeds the reporting threshold, report it. If it surpasses the identification threshold, its molecular structure must be confirmed. Should it exceed the qualification threshold, comprehensive safety data is required to justify its proposed acceptance criterion. researchgate.net Qualification involves acquiring and evaluating data to establish the biological safety of an individual impurity. researchgate.net The level of any impurity present in a new drug substance that has been adequately tested in safety and/or clinical studies is considered qualified. veeprho.com
Table 1: ICH Q3A/Q3B Thresholds for Impurities
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
This table provides a summary of the thresholds as defined by ICH Q3A and Q3B guidelines. The actual thresholds can vary based on specific drug characteristics and regulatory interpretations.
The ICH M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. europa.eu This is particularly relevant for the Levosimendan Triazene Impurity, as the triazene functional group is a known structural alert for mutagenicity. Triazene compounds can act as alkylating agents, leading to DNA damage. nih.gov
ICH M7 outlines a five-class system for categorizing impurities based on their mutagenic potential:
Class 1: Known mutagenic carcinogens.
Class 2: Known mutagens with unknown carcinogenic potential.
Class 3: Contain a structural alert for mutagenicity, but with no or insufficient data to confirm mutagenic activity.
Class 4: Share a structural alert with the drug substance or related compounds that have been tested and are non-mutagenic.
Class 5: No structural alert for mutagenicity, or sufficient data to demonstrate a lack of mutagenic activity.
Given its chemical structure, the this compound would likely be classified as a Class 3 impurity pending experimental data. This classification necessitates a risk assessment. The guideline introduces the concept of the Threshold of Toxicological Concern (TTC), which for most mutagenic impurities is set at 1.5 µ g/day intake for lifetime cancer risk. A control strategy must be developed to ensure that the level of the triazene impurity is maintained below this threshold or a compound-specific acceptable intake is justified.
Table 2: ICH M7 Classification of Mutagenic Impurities
| Class | Description | Recommended Action |
| 1 | Known mutagenic carcinogen | Control to or below compound-specific acceptable limit. |
| 2 | Known mutagen, unknown carcinogenic potential | Control at or below the TTC (1.5 µ g/day ). |
| 3 | Structural alert, no mutagenicity data | Control at or below the TTC, or conduct a bacterial mutagenicity assay. |
| 4 | Structural alert, but shared with non-mutagenic compounds | Treat as a non-mutagenic impurity (as per ICH Q3A/B). |
| 5 | No structural alert or negative mutagenicity data | Treat as a non-mutagenic impurity (as per ICH Q3A/B). |
This table summarizes the classification and corresponding control strategies outlined in the ICH M7 guideline.
Pharmacopoeial Standards and Monographs Related to Levosimendan Impurities
Official pharmacopoeias, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), provide standards for drug substances and products. These standards include monographs that specify tests, procedures, and acceptance criteria for purity and quality.
Currently, there is no specific public monograph for this compound in major pharmacopoeias. However, a monograph for Levosimendan would typically include a section on related substances or organic impurities. This section would list specified identified impurities, specified unidentified impurities, and any unspecified impurities, along with their acceptance limits. If the this compound is consistently present above the identification threshold, it would need to be listed as a specified impurity with an appropriate, justified limit. The development of reference standards for Levosimendan impurities, including the triazene impurity, is crucial for accurate analytical testing and validation. lgcstandards.compharmaffiliates.comdaicelpharmastandards.com
Data Requirements for Regulatory Submissions (DMF, ANDA) Regarding Impurity Control
Regulatory submissions, such as a Drug Master File (DMF) or an Abbreviated New Drug Application (ANDA), must contain comprehensive information on impurity control. pharmaffiliates.com
A Drug Master File (DMF) is a confidential submission to the regulatory authority that provides detailed information about the facilities, processes, or materials used in the manufacturing, processing, packaging, and storing of a drug. fda.gov For a Type II DMF concerning a drug substance like Levosimendan, the following information regarding the this compound would be required:
Formation: A discussion of the synthetic pathway and the potential for the formation of the triazene impurity.
Identification: Data confirming the structure of the impurity.
Analytical Procedures: Validated analytical methods used for detecting and quantifying the impurity.
Batch Analysis Data: Results from multiple batches demonstrating consistent control of the impurity.
Control Strategy: A detailed description of how the impurity is controlled, including in-process controls and final specifications.
Qualification Data: If the impurity exceeds the ICH qualification threshold, a complete safety data package is necessary.
An Abbreviated New Drug Application (ANDA) is submitted for a generic drug product. The ANDA must demonstrate that the generic product is bioequivalent to the reference listed drug (RLD). The impurity profile of the generic drug substance must be comparable to that of the RLD. The ANDA submission must include:
A comprehensive impurity profile of the drug substance.
Justification for the proposed acceptance criteria for all impurities, including the this compound.
A comparison of the impurity profile of the proposed generic product with that of the RLD.
Information demonstrating that impurity levels are within qualified limits.
For both DMFs and ANDAs, a thorough understanding and robust control of the this compound are essential for a successful regulatory review and approval. fda.gov
Future Research Directions in Levosimendan Triazene Impurity Science
The ongoing effort to ensure the highest purity and quality of Levosimendan necessitates a forward-looking approach to impurity management. Future research is poised to address the challenges associated with the Levosimendan Triazene (B1217601) Impurity through innovations in analytical chemistry, computational science, synthetic methodology, and manufacturing processes. These advancements aim to provide a more profound understanding of impurity formation and to develop robust strategies for its control.
Q & A
Q. How can researchers address gaps in understanding the impurity’s role in Levosimendan’s anti-inflammatory effects observed in heart failure trials?
- Answer : Co-culture systems (e.g., cardiomyocytes and macrophages) under pro-inflammatory cytokine exposure (TNF-α, IL-6) quantify impurity effects on cytokine secretion (ELISA) and NF-κB pathway activation (Western blot). Parallel studies in ex vivo human heart tissue (obtained via biorepositories) validate findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
